(S)-Ethosuximide
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Overview
Description
(S)-ethosuximide is the (S)-enantiomer of ethosuximide. It is an enantiomer of a (R)-ethosuximide.
Scientific Research Applications
Antiepileptic Effects
(S)-Ethosuximide is recognized for its antiepileptic effects. In the GAERS model of genetic generalized epilepsy, it exhibits disease-modifying antiepileptogenic activity and is associated with a mitigation of behavioral comorbidities (Dezsi et al., 2013). Another study revealed that ethosuximide is effective in reducing epileptogenesis and behavioral comorbidity in rats, suggesting its potential in modifying the disease course of epilepsy (Luijtelaar et al., 2013).
Influence on Sensory Function and Lifespan
Ethosuximide has been shown to disrupt sensory function and extend lifespan in the nematode Caenorhabditis elegans. This implies a novel mechanism of action for ethosuximide in lifespan extension by inhibiting specific chemosensory neurons (Collins et al., 2008).
Mechanism of Action in Neural Activity
The drug's mechanism of action has been studied in the context of its effect on thalamic neurons. Ethosuximide reduces the low-threshold calcium current in thalamic neurons, which is compatible with its anticonvulsant effects in typical absence seizures (Coulter et al., 1989). It also modifies network excitability in the rat entorhinal cortex by increasing GABA release, suggesting a potential cortical target for its anti-absence effects (Greenhill et al., 2012).
Impact on Calcium and Potassium Channels
Ethosuximide's effects on calcium channels in sensory neurons demonstrate its potential mechanism in antiepileptic action, specifically through the reduction of low-threshold calcium currents (Kostyuk et al., 1992). Additionally, it has been found to inhibit G protein-activated inwardly rectifying K+ channels, which may influence its therapeutic effects on epilepsy and other disorders (Kobayashi et al., 2009).
Properties
CAS No. |
39122-19-5 |
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Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(3S)-3-ethyl-3-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/t7-/m0/s1 |
InChI Key |
HAPOVYFOVVWLRS-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@]1(CC(=O)NC1=O)C |
SMILES |
CCC1(CC(=O)NC1=O)C |
Canonical SMILES |
CCC1(CC(=O)NC1=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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